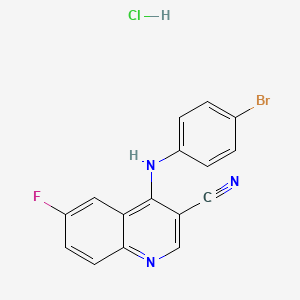
4-((4-Bromophenyl)amino)-6-fluoroquinoline-3-carbonitrile hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The molecule is a complex organic compound that likely contains a quinoline group (a type of heterocyclic aromatic organic compound), a bromophenyl group (an aromatic compound containing a bromine atom), and a nitrile group (an organic molecule that contains a cyano functional group). The presence of these groups suggests that this compound could have interesting chemical properties and potential applications .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several different functional groups. The quinoline group is a bicyclic compound, meaning it contains two rings. The bromophenyl group would add another ring, and the nitrile group would add a linear component to the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely depend on the specific arrangement of its functional groups. The bromine atom in the bromophenyl group could potentially be reactive and could undergo substitution reactions. The nitrile group could also be reactive and could undergo addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its polarity, solubility, stability, and reactivity .科学的研究の応用
Synthesis and Chemical Properties
- Synthesis Techniques : Quinoline derivatives, similar in structure to the compound , have been synthesized through various chemical reactions. For instance, 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles were prepared using a Cu-catalyzed reaction involving 2-(2-bromophenyl)-1H-indoles and propanedinitrile (Kobayashi et al., 2015).
- Chemical Transformations : The chemical reactivity of related compounds under nucleophilic conditions has been explored, leading to the synthesis of various heterocyclic systems (Ibrahim & El-Gohary, 2016).
Biological and Pharmacological Activities
- Antimicrobial Activity : Some quinoline derivatives have shown potential antimicrobial activity, indicating a possible application in combating bacterial infections (Shah et al., 2017).
- Antitumor Activities : Derivatives of quinoline have been synthesized and evaluated for their antitumor activities against various human tumor cell lines, suggesting their potential in cancer research (El-Agrody et al., 2012).
Material Science and Corrosion Inhibition
- Corrosion Inhibition : Quinoline derivatives have been studied for their corrosion inhibition properties, particularly in the context of protecting metals like iron. This suggests potential applications in material science and engineering (Erdoğan et al., 2017).
Optoelectronic Applications
- Optoelectronic Properties : Studies on hydroquinoline derivatives have explored their structural, electronic, optical, and charge transport properties, which could be significant in the field of optoelectronics (Irfan et al., 2020).
Safety And Hazards
将来の方向性
The potential applications and future directions for this compound would depend on its properties and effectiveness in its intended use. If it shows promise in preliminary studies, it could be further developed and eventually used in various industries, such as pharmaceuticals, materials science, or chemical synthesis .
特性
IUPAC Name |
4-(4-bromoanilino)-6-fluoroquinoline-3-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrFN3.ClH/c17-11-1-4-13(5-2-11)21-16-10(8-19)9-20-15-6-3-12(18)7-14(15)16;/h1-7,9H,(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEZSKRYNNWFSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C3C=C(C=CC3=NC=C2C#N)F)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Bromophenyl)amino)-6-fluoroquinoline-3-carbonitrile hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2431491.png)
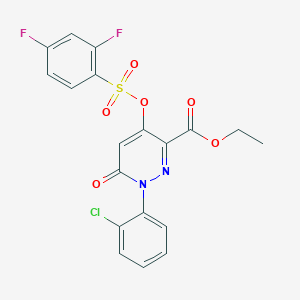


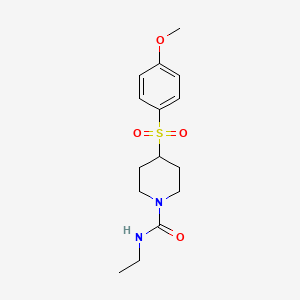
![3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B2431500.png)
![2-[6-oxo-3-(phenylsulfonyl)pyridazin-1(6H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2431501.png)
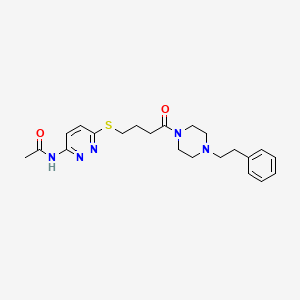
![3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-3-oxopropanal O-(4-chlorobenzyl)oxime](/img/structure/B2431507.png)
![3-(4-chlorophenyl)-N-(2-methoxyethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2431509.png)
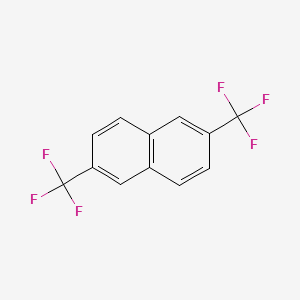
![N-[2-methoxy-5-(4-methylpiperazine-1-carbonyl)phenyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B2431511.png)
![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-methoxyethanone](/img/structure/B2431512.png)
![Methyl 6-benzyl-2-(3,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2431514.png)